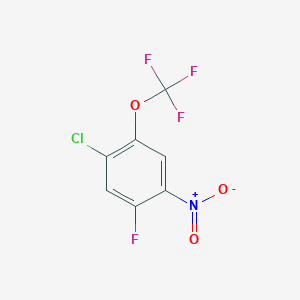

1-Chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF4NO3/c8-3-1-4(9)5(13(14)15)2-6(3)16-7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWELXMLINUDPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Trifluoromethoxy-Substituted Benzene Derivatives

Continuous Flow Nitration: A modern approach involves the nitration of trifluoromethoxybenzene using a microchannel reactor under continuous flow conditions. Parameters such as temperature, residence time, sulfuric acid concentration, and flow rates are optimized to achieve high conversion and selectivity toward the nitro-substituted product. This method allows kilogram-scale production with excellent control over reaction exotherms and product purity.

Batch Nitration with Mixed Acid: Traditional nitration employs a mixture of nitric acid and sulfuric acid at low temperatures (0–4 °C) to nitrate chloro-fluoro-trifluoromethoxybenzene derivatives. For example, 2-chloro-4-fluoro-5-nitrotrichloromethane benzene was prepared by slowly adding the substrate to a cooled nitrating mixture, followed by stirring and quenching with water. This method achieves high nitration yields (~96%) and product purity.

Introduction of the Trifluoromethoxy Group

Nucleophilic Aromatic Substitution (SNAr): The trifluoromethoxy group is introduced via nucleophilic substitution reactions. One documented procedure involves reacting 3-fluoro-4-nitrophenol with trifluoromethoxybenzyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at elevated temperatures (~80 °C). This step forms the trifluoromethoxy-substituted aromatic ether intermediate.

Halogenation and Subsequent Functionalization: Starting from 1,2-dichloro-4-trifluoromethoxybenzene, halogenation and nitration steps are carried out sequentially. The trifluoromethoxy group is retained during these transformations, enabling the synthesis of nitro-substituted trifluoromethoxybenzenes suitable for further derivatization.

Chlorination and Fluorination Steps

- Halogenation of Aromatic Rings: Chlorination and fluorination are introduced either before or after nitration and trifluoromethoxylation depending on the synthetic route. For example, 2-chloro-4-fluoro-5-nitrobenzoic acid derivatives are synthesized by chlorination/fluorination of nitro-substituted benzene rings, followed by further functional group manipulation.

Continuous Flow Nitration Advantages: The microreactor nitration process provides superior heat management, improved safety, and enhanced product selectivity compared to batch methods. The flow rate and acid strength critically influence conversion rates, while temperature mainly affects selectivity.

Catalyst Use: Copper(I) chloride catalysts have been reported for amination steps related to trifluoromethoxy-substituted intermediates, indicating potential catalyst involvement in related halogenation or substitution steps.

Purification Techniques: Post-reaction purification typically involves aqueous quenching, extraction with organic solvents such as ethyl acetate or dichloromethane, washing with sodium bicarbonate or sodium hydroxide solutions, and drying over anhydrous salts. Crystallization or distillation yields high-purity products.

| Preparation Step | Methodology | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Nitration | Continuous flow microreactor or batch mixed acid | HNO3, H2SO4 | High yield, scalable | Requires careful temperature control |

| Trifluoromethoxylation | SNAr with trifluoromethoxybenzyl bromide | K2CO3, DMF | High selectivity, moderate temp | Long reaction times (10 h) |

| Halogenation (chlorination/fluorination) | Electrophilic aromatic substitution or nucleophilic substitution | Chlorinating agents, fluorinating agents | Good regioselectivity | Multi-step, sensitive to conditions |

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Electrophilic Aromatic Substitution: The compound can participate in further electrophilic substitution reactions due to the electron-withdrawing nature of the substituents.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or other strong bases.

Reduction: Hydrogen gas with a palladium catalyst.

Electrophilic Aromatic Substitution: Various electrophiles like halogens or nitro groups under acidic conditions.

Major Products Formed:

Nucleophilic Substitution: Products with nucleophiles replacing the chloro or fluoro groups.

Reduction: Amino derivatives of the compound.

Electrophilic Aromatic Substitution: Further substituted aromatic compounds.

Scientific Research Applications

1-Chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and inhibition.

Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro and fluoro groups can undergo substitution reactions. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, affecting its interaction with biological membranes and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Positional Isomerism

1-Bromo-4-(trifluoromethoxy)benzene

- Structure : Bromine replaces chlorine, and the nitro group is absent. The trifluoromethoxy group is at the 4-position.

- Properties : Boiling point 153–155°C, density 1.62 g/cm³. The lack of a nitro group reduces electron-withdrawing effects, leading to lower reactivity in electrophilic substitution compared to the target compound .

1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene

- Structure : Differs in fluorine substitution (1,3-difluoro vs. 1-chloro-5-fluoro) but retains nitro and trifluoromethoxy groups.

- Similarity : Structural similarity score of 0.94, indicating comparable electronic profiles. The chloro group in the target compound may enhance steric hindrance and alter regioselectivity in reactions .

1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene

- Structure : Trichloromethyl (-CCl₃) replaces trifluoromethoxy (-OCF₃).

Physical and Chemical Properties

Table 1: Comparative Physical Properties

*Estimated based on molecular formula.

Key Observations:

- The nitro group in the target compound increases molecular weight and polarity compared to non-nitro analogs like 1-bromo-4-(trifluoromethoxy)benzene.

- Trifluoromethoxy groups enhance thermal stability and electronegativity, while chloro/fluoro substituents modulate steric and electronic effects.

Industrial and Agrochemical Relevance

- However, the absence of an ether linkage in the target compound may limit its mode of action .

Research Findings and Implications

- Positional Isomerism : The 4-nitro substitution in the target compound may enhance meta-directing effects compared to ortho-nitro analogs like 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene (similarity score 0.96) .

- Synthetic Challenges : The trifluoromethoxy group’s stability under nitration conditions is critical; analogs with difluoromethoxy groups (e.g., 2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene) show lower thermal stability .

Biological Activity

1-Chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound with potential biological activities. Its structure includes a trifluoromethoxy group, which is known to enhance the lipophilicity and biological activity of organic molecules. This article reviews the biological properties, mechanisms of action, and relevant case studies regarding this compound.

- Molecular Formula: C7H3ClF4N2O2

- Molecular Weight: 292.91 g/mol

- CAS Number: 908009-54-1

Biological Activity Overview

The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of halogens and nitro groups, which influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl and nitro groups exhibit significant antimicrobial properties. For instance, studies have shown that similar fluorinated compounds can inhibit bacterial growth and possess antifungal activity.

Cytotoxicity and Anticancer Potential

Fluorinated compounds are often investigated for their cytotoxic effects against various cancer cell lines. The presence of the trifluoromethoxy group may enhance the compound's ability to penetrate cell membranes, leading to increased efficacy in targeting cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of key enzymes |

The mechanisms through which this compound exerts its biological effects are complex and multifaceted:

- Interaction with Cellular Targets : The trifluoromethoxy group may facilitate interactions with lipid membranes or specific proteins involved in cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can induce oxidative stress, leading to cellular damage and apoptosis.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways relevant to cancer progression.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of fluorinated compounds, this compound demonstrated significant cytotoxic effects against human breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar compounds revealed that those with trifluoromethoxy substituents exhibited enhanced activity against resistant bacterial strains, suggesting potential applications in antibiotic development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sequential halogenation, nitration, and trifluoromethoxy substitution. Key steps include:

- Chlorination/Fluorination : Using Cl₂ or F₂ gas under controlled temperatures (0–25°C) with catalysts like FeCl₃ .

- Nitration : HNO₃/H₂SO₄ at 50–80°C to introduce the nitro group at the para position relative to trifluoromethoxy .

- Trifluoromethoxy Introduction : Reaction with CF₃OAg in polar aprotic solvents (e.g., DMF) under inert atmosphere .

- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >85% purity. Lower temperatures (<30°C) minimize byproducts during nitration .

Q. Which nucleophilic substitution reactions are feasible at the chlorine position, and what catalysts enhance selectivity?

- Methodological Answer : The chlorine atom undergoes substitution with nucleophiles (e.g., methoxide, amines).

- Catalysts : Pd(PPh₃)₄ for cross-coupling (e.g., Suzuki reactions) .

- Solvent Effects : DMSO enhances reactivity of weaker nucleophiles (e.g., thiourea) .

- Selectivity : Steric hindrance from the trifluoromethoxy group directs substitution to the chlorine site (kinetic control) .

Q. How does the nitro group influence the compound’s reactivity in reduction reactions?

- Methodological Answer : The nitro group is reduced to an amine using H₂/Pd-C (10 atm, ethanol, 50°C) or SnCl₂/HCl.

- Kinetic Studies : Nitro reduction precedes other functional group transformations (e.g., trifluoromethoxy stability under acidic conditions) .

- Byproduct Mitigation : Excess SnCl₂ increases amine yield (>90%) but requires careful pH control to avoid decomposition .

Advanced Research Questions

Q. How can conflicting data on the compound’s enzyme inhibition potency (e.g., CYP450 isoforms) be resolved?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., substrate concentration, pH).

- Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Structural Studies : X-ray crystallography of enzyme-inhibitor complexes reveals steric clashes with the trifluoromethoxy group in certain isoforms .

- Standardization : IC₅₀ values should be normalized to control substrates (e.g., midazolam for CYP3A4) .

Q. What strategies improve regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?

- Methodological Answer : The trifluoromethoxy group is meta-directing, while nitro and halogen substituents influence reactivity.

- Directing Effects : Nitro groups deactivate the ring, favoring EAS at the fluorine-adjacent position (ortho/para to Cl) .

- Lewis Acid Catalysts : FeBr₃ enhances bromination at the 3-position (relative to nitro) with >70% selectivity .

- Computational Modeling : DFT calculations predict charge distribution to guide reagent selection (e.g., NO₂⁺ vs. SO₃H⁺) .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrostatic potential maps, highlighting nucleophilic/electrophilic sites .

- Docking Studies : Use AutoDock Vina with protein PDB IDs (e.g., 4XDJ for CYP450) to simulate binding. The trifluoromethoxy group shows strong hydrophobic interactions in active sites .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values; R² >0.8 indicates reliable predictive models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.